2-ethyl-8-(7H-purin-6-yl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Overview
Description
2-ethyl-8-(7H-purin-6-yl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a purine moiety, which is a fundamental structure in many biological molecules, including DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-8-(7H-purin-6-yl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one typically involves multi-step organic reactions. The process begins with the preparation of the purine derivative, followed by the introduction of the spiro linkage. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of automated systems and advanced analytical techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-8-(7H-purin-6-yl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-ethyl-8-(7H-purin-6-yl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2-ethyl-8-(7H-purin-6-yl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one involves its interaction with specific molecular targets. The purine moiety allows it to bind to nucleic acids and proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to therapeutic effects in the case of antiviral or anticancer applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9’,9’-dimethyl-9’H-spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]
- 3’-(4,6-diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene]
- (1R,4R,5S)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene
Uniqueness
2-ethyl-8-(7H-purin-6-yl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one is unique due to its specific spiro linkage and purine moiety, which confer distinct chemical and biological properties. Its ability to interact with nucleic acids and proteins makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-ethyl-8-(7H-purin-6-yl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O/c1-2-9-19-13(22)14(20-9)3-5-21(6-4-14)12-10-11(16-7-15-10)17-8-18-12/h7-8H,2-6H2,1H3,(H,19,20,22)(H,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYHVKJYKXWUIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2(CCN(CC2)C3=NC=NC4=C3NC=N4)C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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